7,3',4'-Trihydroxyflavone 7,3',4'-Trihydroxyflavone 7,3',4'-Trihydroxyflavone is a member of flavones.
7,3',4'-Trihydroxyflavone is a natural product found in Spatholobus suberectus, Thermopsis villosa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 104666-14-0
VCID: VC20764228
InChI: InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H
SMILES: C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

7,3',4'-Trihydroxyflavone

CAS No.: 104666-14-0

Cat. No.: VC20764228

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

7,3',4'-Trihydroxyflavone - 104666-14-0

Specification

Description 7,3',4'-Trihydroxyflavone is a member of flavones.
7,3',4'-Trihydroxyflavone is a natural product found in Spatholobus suberectus, Thermopsis villosa, and other organisms with data available.
CAS No. 104666-14-0
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one
Standard InChI InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H
Standard InChI Key PVFGJHYLIHMCQD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator